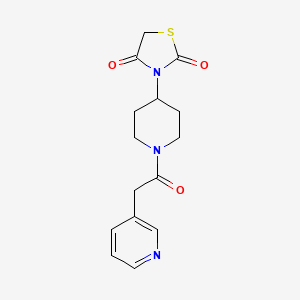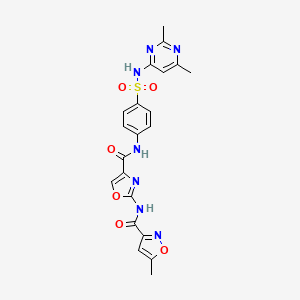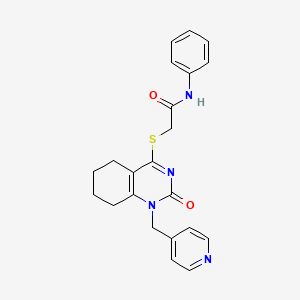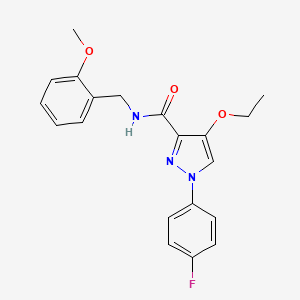
3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that incorporate thiazolidine-2,4-dione, a core structure of significant interest in medicinal chemistry due to its involvement in various biological activities. The presence of pyridin-3-yl and piperidin-4-yl groups suggests potential for diverse chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves Knoevenagel condensation reactions. For similar molecules, this process involves the condensation of aldehydes with thiazolidine-2,4-dione in the presence of a catalyst such as piperidine, indicating a potentially similar pathway for this compound (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been extensively studied, with techniques such as FT-IR spectroscopy and DFT/TD-DFT studies providing insights into their vibrational spectral analysis and molecular geometry (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Thiazolidine-2,4-diones undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to form Mannich bases, and acetylation to produce N-acetylderivatives. These reactions highlight the compound's versatility in chemical transformations (Badr et al., 1981).
Physical Properties Analysis
The physical properties, including the stability and conformation of thiazolidine-2,4-dione derivatives, have been analyzed using X-ray diffraction and DFT calculations. These studies provide valuable information on the preferred conformations and stability of such compounds under various conditions (Prasad et al., 2018).
Chemical Properties Analysis
Thiazolidine-2,4-diones exhibit a range of chemical properties, including antimicrobial and antifungal activities. These properties are attributed to their structural features, which enable interaction with biological targets. The specific chemical properties of the compound would likely depend on its precise structure and substituents (Kim et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-diones and their derivatives demonstrate significant antimicrobial and antifungal activities. For instance, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibit good antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, they display excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi like Aspergillus niger and A. flavus, outperforming reference drugs in some cases (Prakash et al., 2011). Similarly, other studies have found that compounds with pyridine or piperazine moieties in the thiazolidine-2,4-dione framework possess good to excellent antibacterial and antifungal properties (Mohanty et al., 2015).
Hypoglycemic and Hypolipidemic Activities
Substituted pyridines and purines containing 2,4-thiazolidinedione have been designed and synthesized, showing promising hypoglycemic and hypolipidemic activities in vitro and in vivo. These compounds, particularly 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, were highlighted for further pharmacological studies due to their effects on triglyceride accumulation and potential benefits for diabetic conditions (Kim et al., 2004).
Anticancer Activity
Thiazolidine-2,4-dione derivatives have also shown promise in anticancer research. N-Substituted indole derivatives synthesized from thiazolidine-2,4-dione exhibited significant anticancer activity against MCF-7 human breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).
Organic Synthesis and Chemical Properties
In addition to biological activities, thiazolidine-2,4-diones play a crucial role in organic synthesis. They have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical transformations. For example, the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters showcases the utility of these compounds in synthesizing complex molecular structures (Badr et al., 1981).
Eigenschaften
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(8-11-2-1-5-16-9-11)17-6-3-12(4-7-17)18-14(20)10-22-15(18)21/h1-2,5,9,12H,3-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUDYVGFVBISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)


![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)
